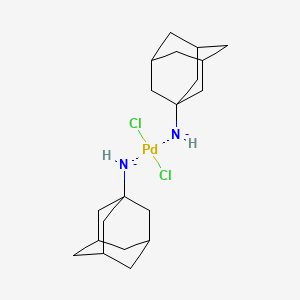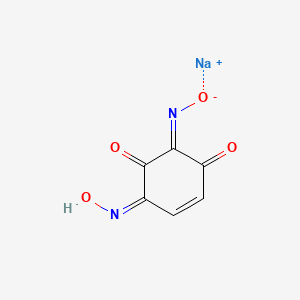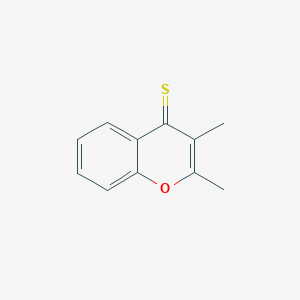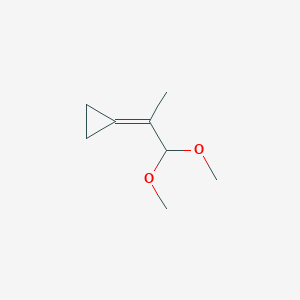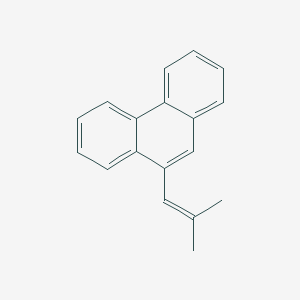
9-(2-Methylprop-1-EN-1-YL)phenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Methylprop-1-EN-1-YL)phenanthrene is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a phenanthrene backbone with a 2-methylprop-1-en-1-yl substituent at the 9th position
准备方法
The synthesis of 9-(2-Methylprop-1-EN-1-YL)phenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with 2-methylprop-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. Industrial production methods may involve similar alkylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
9-(2-Methylprop-1-EN-1-YL)phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone derivatives using oxidizing agents like chromic acid.
Reduction: Reduction reactions can convert it to 9,10-dihydrophenanthrene using hydrogen gas and a catalyst such as Raney nickel.
科学研究应用
9-(2-Methylprop-1-EN-1-YL)phenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of PAH behavior.
Biology: Its interactions with biological systems are studied to understand the effects of PAHs on living organisms.
Medicine: Research is conducted on its potential use in drug development, particularly in designing molecules with specific biological activities.
作用机制
The mechanism of action of 9-(2-Methylprop-1-EN-1-YL)phenanthrene involves its interaction with molecular targets such as enzymes and receptors. Its effects are mediated through pathways that involve the activation or inhibition of these targets, leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
9-(2-Methylprop-1-EN-1-YL)phenanthrene can be compared with other similar compounds such as:
Phenanthrene: The parent compound, which lacks the 2-methylprop-1-en-1-yl substituent.
Isobutylene: A simpler alkene with a similar substituent structure but without the aromatic backbone.
2-Methyl-1-phenylpropene: Another compound with a similar alkyl group but different overall structure.
These comparisons highlight the unique properties of this compound, particularly its aromatic stability and reactivity.
属性
CAS 编号 |
66004-27-1 |
|---|---|
分子式 |
C18H16 |
分子量 |
232.3 g/mol |
IUPAC 名称 |
9-(2-methylprop-1-enyl)phenanthrene |
InChI |
InChI=1S/C18H16/c1-13(2)11-15-12-14-7-3-4-8-16(14)18-10-6-5-9-17(15)18/h3-12H,1-2H3 |
InChI 键 |
VOHAJFDUKVUYLY-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1=CC2=CC=CC=C2C3=CC=CC=C31)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


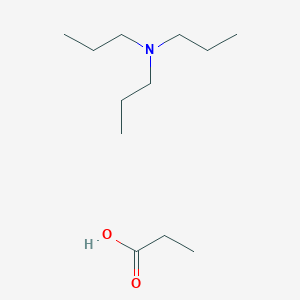
![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14473591.png)
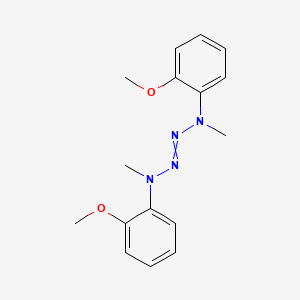
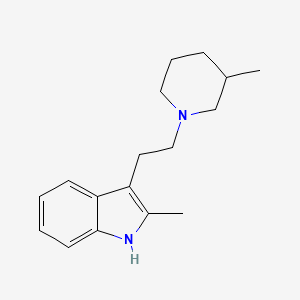

![N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14473613.png)
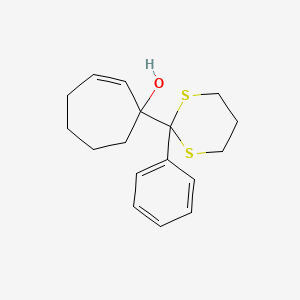
![beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-, ethyl ester](/img/structure/B14473631.png)

